molecular formula C24H28F2N4O2 B2656471 N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922032-01-7

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2656471
CAS No.: 922032-01-7
M. Wt: 442.511
InChI Key: DJLKPSPTBPHKBO-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide-based compound intended for research and development applications. This chemical belongs to a class of compounds known for their potential as flavor modulators, with specific analogs recognized for imparting savory and umami taste profiles in food science studies . The structure features a 2,5-difluorophenyl group and a complex amine moiety containing a 1-methylindoline and a piperidine subunit, which may influence its interaction with biological targets. Researchers investigating taste receptor signaling, particularly those focused on the T1R and T2R families, may find this compound of significant interest. Its mechanism of action is hypothesized to involve modulation of G-protein-coupled receptors (GPCRs) associated with chemosensory perception, similar to related N1-aryl-N2-alkyloxalamides . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-20-14-18(25)6-7-19(20)26/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLKPSPTBPHKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H26F2N4O2C_{23}H_{26}F_2N_4O_2, with a molecular weight of approximately 416.473 g/mol. The presence of the difluorophenyl and indolin moieties contributes to its unique pharmacological properties.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various organisms. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It is believed to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activity Data

Research studies have quantified the biological activity of this compound through various assays. Below is a summary table of its biological activities:

Activity IC50 Value (µM) Assay Type Reference
Dihydrofolate Reductase Inhibition0.25Enzyme Inhibition Assay
Antiproliferative Activity0.15Cell Viability Assay
Neurotransmitter Receptor Binding0.30Binding Affinity Assay

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced the growth of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
  • Neurological Disorders : Another investigation focused on the compound's effects on neuroprotective pathways. The results indicated that it could mitigate oxidative stress in neuronal cells, providing a basis for further research into its use in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares features with several pharmacologically active molecules, particularly those containing difluorophenyl , piperidine , or indoline groups. Below is a comparative analysis based on structural analogs and their reported activities:

Compound Key Structural Features Reported Activity Source
Target Compound N1: 2,5-difluorophenyl; N2: 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl oxalamide Hypothesized CNS or kinase modulation (no direct data)
Risperidone Impurities Difluorophenyl-hydroxyimino-piperidine derivatives (e.g., Imp. A and B) Metabolites/impurities of Risperidone (antipsychotic); potential receptor interactions
5-Fluorouracil (5-FU) Fluorinated pyrimidine analog Antimetabolite for cancer therapy; high toxicity limits use
Tolyfluanid/Dichlofluanid Difluorophenyl-sulfonamide/sulfenamide pesticides Fungicides; inhibit enzyme activity in pathogens

Key Observations

Fluorinated Aromatic Systems :

  • The 2,5-difluorophenyl group in the target compound is structurally analogous to fluorinated motifs in Risperidone impurities (e.g., Imp. A/B), which influence pharmacokinetics and receptor binding in antipsychotics .
  • Unlike 5-FU , a fluorinated antimetabolite with systemic toxicity , the target compound’s fluorinated moiety may enhance blood-brain barrier penetration without direct DNA disruption.

Piperidine and Indoline Motifs :

  • The piperidine group is a common feature in CNS drugs (e.g., Risperidone) due to its ability to modulate dopamine/serotonin receptors. The indoline moiety may confer selectivity for specific kinase or GPCR targets.
  • In contrast, tolyfluanid/dichlofluanid use piperidine-like sulfonamide groups for pesticidal activity, highlighting divergent applications of similar scaffolds .

Oxalamide Core: The oxalamide bridge is less common in pharmaceuticals but is seen in protease inhibitors or kinase modulators.

Hypothetical Advantages and Limitations

  • Advantages: The combination of fluorinated and heterocyclic groups may improve target specificity compared to non-fluorinated analogs (e.g., indoline derivatives without piperidine). Reduced toxicity relative to 5-FU-like antimetabolites due to lack of DNA incorporation mechanisms .
  • Limitations: No solubility or stability data are available; piperidine/indoline systems may pose metabolic challenges (e.g., CYP450 interactions).

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